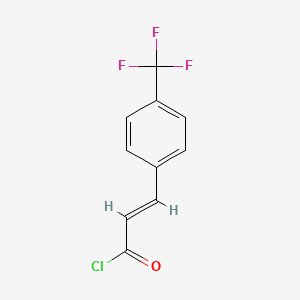

4-(Trifluoromethyl)cinnamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

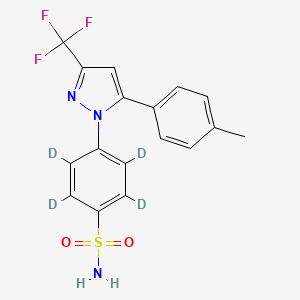

“4-(Trifluoromethyl)cinnamoyl chloride” is a chemical compound used in scientific research and development . It is also known as "trans-3-(Trifluoromethyl)cinnamoyl chloride" .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(Trifluoromethyl)cinnamoyl chloride” are not available, a related compound, “4-trifluoromethyl-2H-chromenes”, has been synthesized via the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride .Applications De Recherche Scientifique

Antioxidant Activity : Cinnamic acid, related to cinnamoyl chloride, has been reported to possess antioxidant, antimicrobial, and anti-cancer activities, making it useful in the food and cosmetic industries. It has been used as a raw material for preservatives and in skin protection agents. Research has shown that cinnamoyl esters, prepared through esterification with glucuronoxylan, exhibit significant antioxidant activity, which increases with the degree of substitution (Skalková & Csomorová, 2016).

Thermal and Photo Properties : The attachment of cinnamoyl chloride to Pluronic F-127 chains alters its thermal properties, with a lower melting point compared to Pluronic F-127 alone. This modified compound, cinnamoyl Pluronic F-127, also exhibits changes in melting point upon UV irradiation, showcasing potential applications in photoresponsive materials (Dai & Kim, 2014).

Photocuring Applications : The synthesis and photocuring of cinnamoyl trehalose esters have been studied. These compounds, made from trehalose and cinnamoyl chloride, show changes in solubility and the ability to form thin coating films upon UV irradiation, suggesting potential uses in biodegradable coatings and other photoreactive applications (Teramoto & Shibata, 2007).

Electrophilic Reactivity : Cinnamoyl compounds, including derivatives of cinnamoyl chloride, have been analyzed for their electrophilic reactivity, which is crucial in understanding their chemical behavior and potential applications in organic synthesis and catalysis (Levens et al., 2018).

Electrochemical Studies : The electrolysis of cinnamoyl chloride has been explored, demonstrating the formation of ketonic reaction products. This study sheds light on the electrochemical behavior of cinnamoyl compounds and their potential applications in electrochemical synthesis (Guirado, Barba, & Martin, 1984).

Safety And Hazards

Orientations Futures

A synthetic compound, “4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18)”, which may be related to “4-(Trifluoromethyl)cinnamoyl chloride”, has shown promise in treating cognitive decline after chronic cerebral hypoperfusion injury by restoring blood supply to the brain and promoting neurogenesis in the hippocampus . This suggests potential future directions for the use of “4-(Trifluoromethyl)cinnamoyl chloride” and related compounds in medical research.

Propriétés

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O/c11-9(15)6-3-7-1-4-8(5-2-7)10(12,13)14/h1-6H/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYDEYWRFIHXBD-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)cinnamoyl chloride | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.